molecular formula C13H25O7P B14476551 Diethyl 2-diethoxyphosphorylpentanedioate CAS No. 66324-59-2

Diethyl 2-diethoxyphosphorylpentanedioate

Cat. No.: B14476551
CAS No.: 66324-59-2
M. Wt: 324.31 g/mol
InChI Key: DLTFFRUPBFVOQD-UHFFFAOYSA-N
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Description

Diethyl 2-diethoxyphosphorylpentanedioate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a phosphoryl group bonded to two ethoxy groups and a pentanedioate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-diethoxyphosphorylpentanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-diethoxyphosphorylpentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium ethoxide in ethanol: Used for the formation of enolate ions.

    Alkyl halides: Employed in alkylation reactions.

    Aqueous hydrochloric acid: Utilized for hydrolysis and decarboxylation reactions.

Major Products Formed

    Alpha-substituted malonic esters: Formed through alkylation.

    Substituted monocarboxylic acids: Resulting from decarboxylation.

Scientific Research Applications

Diethyl 2-diethoxyphosphorylpentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-diethoxyphosphorylpentanedioate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, ultimately exerting their effects through the modification of target molecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-diethoxyphosphorylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

66324-59-2

Molecular Formula

C13H25O7P

Molecular Weight

324.31 g/mol

IUPAC Name

diethyl 2-diethoxyphosphorylpentanedioate

InChI

InChI=1S/C13H25O7P/c1-5-17-12(14)10-9-11(13(15)18-6-2)21(16,19-7-3)20-8-4/h11H,5-10H2,1-4H3

InChI Key

DLTFFRUPBFVOQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)P(=O)(OCC)OCC

Origin of Product

United States

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